Product packaging for 4-(2-Fluorobenzamido)benzoic acid(Cat. No.:CAS No. 300713-78-4)

4-(2-Fluorobenzamido)benzoic acid

Cat. No.: B2592279
CAS No.: 300713-78-4
M. Wt: 259.236
InChI Key: FZJCDIMBKJXQMN-UHFFFAOYSA-N
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Description

Contextualization within Fluorine Chemistry and Amide-Containing Compounds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The small size, high electronegativity, and unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govnih.gov Fluorinated compounds are prevalent in a significant portion of commercialized medications, highlighting the success of this strategy. nih.gov

Simultaneously, the amide functional group is a fundamental building block in a vast array of biologically active molecules, including many clinically approved drugs. nih.gov Its ability to form stable hydrogen bonds makes it a crucial pharmacophore for interacting with biological receptors. nih.gov The compound 4-(2-Fluorobenzamido)benzoic acid marries these two critical features, embedding a fluorine atom and an amide linkage within its structure, thereby presenting a compelling case for its investigation in drug discovery and development.

Significance of the Benzamido-Benzoic Acid Scaffold in Chemical Research

The benzamido-benzoic acid scaffold is a privileged structure in chemical research, particularly in the development of therapeutic agents. This framework consists of a benzoic acid moiety connected to a benzoyl group via an amide linkage. Derivatives of this scaffold have been explored for a range of biological activities. For instance, 4-benzamidobenzoic acid hydrazide derivatives have been designed and synthesized as novel inhibitors of soluble epoxide hydrolase, an enzyme implicated in hypertension and inflammation. nih.gov Furthermore, benzoic acid and its derivatives have been investigated for their potential as anticancer agents. preprints.org The inherent versatility of this scaffold allows for systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

Overview of Synthetic and Transformational Challenges Associated with N-Substituted Benzoic Acid Amides

The synthesis of N-substituted benzoic acid amides, such as this compound, typically involves the coupling of a substituted benzoic acid or its activated derivative with a corresponding aniline (B41778). While conceptually straightforward, these reactions can present challenges. Achieving high yields and purity can be influenced by the reactivity of the starting materials, the choice of coupling reagents, and the reaction conditions.

A common method for forming the amide bond is the reaction of an acyl chloride with an amine. For example, the synthesis of derivatives of 4-fluorobenzoic acid has been achieved by reacting it with various anilines in the presence of a base. globalscientificjournal.com Another approach involves the Ullmann condensation, which has been used to synthesize related anthranilic acid derivatives by reacting a bromo-benzoic acid with an aniline in the presence of a copper catalyst. nih.gov The purification of the final product often requires techniques like column chromatography or recrystallization to remove unreacted starting materials and byproducts. nih.gov

Research Landscape and Future Trajectories for this compound Investigations

While specific, in-depth research focused exclusively on this compound is still emerging, the broader landscape for fluorinated benzamides is vibrant and promising. The documented success of fluorinated pharmaceuticals continues to drive the exploration of new chemical entities containing this halogen. nih.govbohrium.com

Future research on this compound and its derivatives is likely to proceed along several key trajectories:

Exploration of Biological Activity: Given the established antimicrobial potential of derivatives of 4-fluorobenzoic acid and the diverse biological activities of the benzamido-benzoic acid scaffold, a primary focus will be the screening of this compound for various therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent. nih.govpreprints.orgglobalscientificjournal.com

Development of Novel Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of N-substituted benzoic acid amides remains an active area of research. This could involve the use of novel catalysts or flow chemistry techniques.

Materials Science Applications: The rigid, aromatic structure of this compound suggests potential applications in materials science, for example, in the design of novel polymers or liquid crystals. The fluorine atom can impart unique properties such as thermal stability and altered electronic characteristics.

Probing Molecular Interactions: The compound can serve as a valuable tool for studying the impact of fluorine substitution on molecular recognition and binding events in biological systems. Understanding how the ortho-fluorine atom influences conformation and intermolecular interactions will be crucial for rational drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FNO3 B2592279 4-(2-Fluorobenzamido)benzoic acid CAS No. 300713-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-fluorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJCDIMBKJXQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 2 Fluorobenzamido Benzoic Acid

Classical Amide Bond Formation Strategies in the Synthesis of 4-(2-Fluorobenzamido)benzoic Acid

Traditional methods for amide bond formation are widely employed due to their reliability and versatility. These strategies typically involve the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.

Carbodiimide (B86325) coupling agents are fundamental tools in amide synthesis, activating carboxylic acids for reaction with amines under mild conditions. creative-proteomics.comresearchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are commonly used. creative-proteomics.comchemistrysteps.com The general mechanism involves the reaction of the carbodiimide with a carboxylic acid (2-fluorobenzoic acid) to form a highly reactive O-acylisourea intermediate. creative-proteomics.comnih.gov This intermediate is then susceptible to nucleophilic attack by an amine (4-aminobenzoic acid), leading to the formation of the desired amide, this compound, and a urea (B33335) byproduct. chemistrysteps.com

EDC is a water-soluble carbodiimide, which is advantageous as its byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea, is also water-soluble and can be easily removed through aqueous workup. nih.gov DCC, while highly effective, produces a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, often requiring filtration for removal. creative-proteomics.com To improve yields and suppress side reactions, particularly racemization in chiral syntheses, these coupling reactions are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.com The reaction rate is often independent of the HOBt concentration, indicating that the formation of the O-acylisourea is the rate-determining step. luxembourg-bio.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium-based coupling reagent that offers high efficiency and rapid reaction times, often providing cleaner reactions and higher yields compared to traditional carbodiimides for challenging couplings. researchgate.net

Table 1: Comparison of Common Carbodiimide Coupling Agents

Coupling Agent Abbreviation Key Characteristics Byproduct Solubility
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble, ideal for biochemical applications and easy workup. creative-proteomics.com Water-soluble
N,N'-Dicyclohexylcarbodiimide DCC Highly effective in organic solvents. creative-proteomics.com Insoluble in most organic solvents

One of the most direct and traditional methods for amide synthesis is the reaction of an amine with an acid chloride. In this route, 2-fluorobenzoic acid is first converted into the more reactive 2-fluorobenzoyl chloride. This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgresearchgate.net

The resulting 2-fluorobenzoyl chloride is then reacted with 4-aminobenzoic acid. This reaction, often performed under Schotten-Baumann conditions, involves adding the acid chloride to the amine in the presence of a base, such as aqueous sodium carbonate or pyridine. globalscientificjournal.combrazilianjournals.com.br The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving it to completion. This method is generally high-yielding and robust, making it suitable for large-scale synthesis.

Reaction Scheme:

Activation: 2-Fluorobenzoic Acid + SOCl₂ → 2-Fluorobenzoyl Chloride + SO₂ + HCl

Coupling: 2-Fluorobenzoyl Chloride + 4-Aminobenzoic Acid (in base) → this compound + HCl

The mixed anhydride (B1165640) method provides another effective strategy for activating the carboxylic acid group of 2-fluorobenzoic acid. highfine.com This technique involves reacting the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine or triethylamine) at low temperatures. highfine.com This forms a mixed carbonic-carboxylic anhydride, which is highly reactive towards nucleophiles.

The subsequent addition of 4-aminobenzoic acid to the in situ generated mixed anhydride results in the formation of the target amide. A key advantage of this method is that the nucleophilic attack preferentially occurs at the more electrophilic carbonyl carbon of the original carboxylic acid, minimizing the formation of urethane (B1682113) byproducts. highfine.com The reaction is typically fast, proceeds under mild conditions, and the byproducts (isobutanol and CO₂) are volatile and easily removed, simplifying purification. highfine.comnih.gov

Table 2: Research Findings on Mixed Anhydride Synthesis

Activating Agent Base Key Advantages Common Byproducts
Isobutyl chloroformate N-Methylmorpholine Fast reaction, high purity of product, easy removal of byproducts. highfine.com Isobutanol, CO₂, N-Methylmorpholine hydrochloride
2,4,6-Trichlorobenzoyl chloride Triethylamine Creates a highly reactive mixed anhydride, good yields. highfine.comnih.gov 2,4,6-Trichlorobenzoic acid, Triethylamine hydrochloride

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly focuses on developing catalytic and environmentally benign methods to reduce waste and improve atom economy.

Transition metal catalysis offers novel pathways for amide bond formation, sometimes avoiding the need for pre-activation of the carboxylic acid. Palladium(II)-catalyzed C-H functionalization has emerged as a powerful tool in this area. rsc.orgresearchgate.net These reactions can create C-N bonds through a process known as C-H amination. capes.gov.br

In a potential, though non-standard, approach for synthesizing a molecule like this compound, one could envision a palladium-catalyzed coupling between 2-fluorobenzamide (B1203369) and 4-iodobenzoic acid or a C-H activation/carbonylation/amination sequence. A more explored route in the literature involves using a directing group on the amine to facilitate the palladium-catalyzed C-H activation and subsequent functionalization. rsc.orgcapes.gov.br The catalytic cycle typically involves coordination of the palladium catalyst to the substrate, a C-H activation step to form a palladacycle, followed by oxidative addition, and reductive elimination to yield the final product. researchgate.netnih.gov While powerful, the application of these methods to the specific synthesis of this compound is less common than classical routes and represents a frontier in synthetic methodology.

Enzymatic synthesis aligns with the principles of green chemistry by utilizing biocatalysts that operate under mild conditions, often in aqueous media, with high selectivity. researchgate.netnih.gov Lipases are a class of enzymes that have been successfully used for the synthesis of amides, including fluorinated amides. nih.govbiorxiv.org

In this approach, a lipase (B570770), such as Candida antarctica lipase (often immobilized as Novozym 435), can catalyze the condensation reaction between 2-fluorobenzoic acid (or its simple ester derivative) and 4-aminobenzoic acid. biorxiv.org The reaction is typically carried out in a non-aqueous or nearly anhydrous organic solvent to shift the equilibrium towards amide formation rather than hydrolysis. biorxiv.org The use of enzymes offers significant advantages, including high chemo- and regioselectivity, avoidance of harsh reagents and protecting groups, and operation at or near room temperature, which reduces energy consumption and minimizes byproduct formation. researchgate.netnih.gov This makes enzymatic synthesis a promising and sustainable alternative to traditional chemical methods for producing fluorinated amides. researchgate.net

Microwave-Assisted and Solvent-Free Synthetic Protocols

The formation of the amide bond in this compound is traditionally achieved by reacting derivatives of 4-aminobenzoic acid and 2-fluorobenzoic acid, often under conventional heating with a significant amount of solvent. However, contemporary research focuses on greener and more efficient methods, such as microwave-assisted synthesis and solvent-free protocols, to reduce reaction times and environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to spectacular acceleration of chemical reactions, shorter reaction times, and higher yields compared to conventional heating methods. nih.gov For the synthesis of amides, microwave irradiation can facilitate the direct coupling of a carboxylic acid and an amine. This technique can be applied to the synthesis of this compound by reacting 4-aminobenzoic acid and 2-fluorobenzoic acid. The use of a catalyst, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or a boronic acid derivative, under microwave irradiation can promote the reaction, often under solvent-free conditions. arkat-usa.orgprolabas.com This approach not only accelerates the reaction but also simplifies purification and minimizes waste. chemicalbook.comnih.gov

Solvent-free synthesis represents another cornerstone of green chemistry, aiming to eliminate the use of volatile and often hazardous organic solvents. researchgate.netrsc.org For the production of this compound, a solvent-free approach could involve the direct reaction of 4-aminobenzoic acid and 2-fluorobenzoyl chloride. The reaction can be performed by simply mixing the reactants, potentially with a solid-supported base, and heating the mixture. Another advanced solvent-free method involves using methoxysilanes as coupling agents, which react with the carboxylic acid and amine to form the amide bond with good to excellent yields without the need for a solvent or the exclusion of air and moisture. prepchem.comrsc.orgacs.org

The following table compares a conventional synthetic approach to hypothetical, yet plausible, microwave-assisted and solvent-free protocols for the synthesis of this compound.

Table 1: Comparison of Synthetic Protocols

ParameterConventional Method (Schotten-Baumann)Microwave-Assisted (Solvent-Free)
Reactants 4-aminobenzoic acid, 2-fluorobenzoyl chloride4-aminobenzoic acid, 2-fluorobenzoic acid
Solvent Biphasic (e.g., Dichloromethane/Water) chemicalbook.comNone or minimal high-boiling point solvent
Catalyst/Reagent Aqueous base (e.g., NaOH)Coupling agent (e.g., CAN, Boronic Acid) arkat-usa.orgprolabas.com
Temperature Room Temperature to Reflux100-150 °C (controlled)
Reaction Time Several hours researchgate.net5-30 minutes nih.gov
Energy Source Oil bath / Heating mantleMicrowave irradiation
Work-up Phase separation, washing, solvent evaporationDirect crystallization or simple filtration chemicalbook.com
Green Aspect High solvent use, potential for chlorinated wasteEnergy efficient, minimal to no solvent waste researchgate.net

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The quality and availability of the starting materials are paramount for the successful synthesis of the target compound. The molecular structure of this compound is derived from two key precursors: a 4-aminobenzoic acid moiety and a 2-fluorobenzoic acid moiety.

Synthesis of 4-aminobenzoic acid Derivatives

4-Aminobenzoic acid (PABA) is a widely used industrial chemical. The primary industrial synthesis route starts from p-nitrotoluene. This process involves two main transformations: the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine. youtube.comsciencemadness.org

Oxidation of p-Nitrotoluene: p-Nitrotoluene is oxidized to p-nitrobenzoic acid. Common oxidizing agents for this step include potassium permanganate (B83412) (KMnO₄), or sodium dichromate in sulfuric acid. liskonchem.comorgsyn.org

Reduction of p-Nitrobenzoic Acid: The resulting p-nitrobenzoic acid is then reduced to 4-aminobenzoic acid. A common and efficient method for this step is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure. chemicalbook.compatsnap.comgoogle.com This method is often preferred due to its high yield (often exceeding 96%) and purity of the final product. patsnap.com

An alternative route involves the Hofmann degradation of the monoamide derived from terephthalic acid. youtube.comgoogle.com

Table 2: Industrial Synthesis Steps for 4-Aminobenzoic Acid

StepStarting MaterialReagents/CatalystIntermediate/ProductTypical Yield
1 p-NitrotolueneNa₂Cr₂O₇ / H₂SO₄p-Nitrobenzoic Acid82-86% orgsyn.org
2 p-Nitrobenzoic AcidH₂, Pd/C Catalyst4-Aminobenzoic Acid>96% patsnap.com

Synthesis of 2-fluorobenzoic acid Derivatives

2-Fluorobenzoic acid and its activated form, 2-fluorobenzoyl chloride, are the other essential precursors.

The synthesis of 2-fluorobenzoic acid can be accomplished through several methods. A classic route is the Schiemann reaction , which starts from anthranilic acid (2-aminobenzoic acid). The amine group is diazotized using sodium nitrite (B80452) and a strong acid, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source like fluoroboric acid (HBF₄). chemicalbook.com

More modern approaches offer alternative pathways. One such method involves the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. arkat-usa.orgumn.edu Another method is the controlled oxidation of o-fluorobenzaldehyde using a copper and cobalt acetate (B1210297) catalyst system under oxygen pressure. chemicalbook.com

To facilitate the final amidation reaction, 2-fluorobenzoic acid is typically converted to a more reactive acyl halide, most commonly 2-fluorobenzoyl chloride . This functional group interconversion is reliably achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govprepchem.comgoogle.com The reaction with thionyl chloride is common, where a mixture of 2-fluorobenzoic acid and excess thionyl chloride is heated, often in an inert solvent like benzene (B151609), to produce the desired acid chloride. prepchem.com

Process Intensification and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and consistency. arborpharmchem.comlabmanager.com Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org

Key considerations for the scale-up of the amidation reaction, typically a Schotten-Baumann reaction between 2-fluorobenzoyl chloride and 4-aminobenzoic acid, include:

Heat Management: The acylation reaction is often exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inadequate heat control can lead to side reactions, impurity formation, and potential safety hazards. acs.org Therefore, controlled addition of reagents and efficient reactor cooling systems are critical. acs.org

Mixing: Ensuring homogenous mixing in large reactors is crucial to maintain consistent reaction rates and prevent localized "hot spots" or areas of high reactant concentration, which can negatively impact yield and purity. arborpharmchem.com

Transition to Continuous Flow: Continuous flow chemistry offers significant advantages for process intensification. prolabas.comnih.govrsc.org Instead of large batch reactors, reactants are pumped through smaller tubes or channels where they mix and react. This allows for superior heat and mass transfer, better control over reaction parameters, improved safety (as only small volumes of reactants are mixed at any given time), and the potential for higher throughput and easier automation. researchgate.netrsc.org

Solvent and Reagent Selection: On a large scale, the cost, toxicity, and disposal of solvents and reagents become major factors. researchgate.net Process optimization may involve selecting less hazardous solvents, reducing the volume of solvent used, or implementing solvent recycling systems.

Downstream Processing: The isolation and purification of the final product must be scalable. While laboratory-scale purification might rely on column chromatography, industrial-scale processes typically favor more economical methods like crystallization and filtration. The process should be designed to yield a product that meets purity specifications with minimal and efficient purification steps. acs.org

Table 3: Key Scale-Up and Process Intensification Considerations

AreaBatch Processing ChallengesContinuous Flow (Intensified) Solutions
Safety Large volumes of reactants, significant exotherms. acs.orgSmall reaction volumes, superior heat control, reduced risk of thermal runaway. rsc.org
Efficiency Long reaction and processing times (heating, cooling, transfers). labmanager.comSignificantly reduced reaction times, potential for in-line purification and analysis. researchgate.net
Product Quality Potential for batch-to-batch variability, side reactions due to poor mixing/heat transfer. arborpharmchem.comHigh consistency, precise control over stoichiometry and temperature leading to higher purity.
Economics Large reactor footprint, high energy consumption, significant solvent waste. researchgate.netSmaller equipment footprint, lower energy use, reduced solvent consumption. aiche.org
Scalability Non-linear scaling challenges, particularly with heat transfer.Linear scalability by running multiple flow reactors in parallel ("scaling out").

Advanced Structural Elucidation and Conformational Analysis of 4 2 Fluorobenzamido Benzoic Acid

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(2-fluorobenzamido)benzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about connectivity, chemical environment, and spatial arrangement can be obtained.

Multi-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR) for Connectivity and Local Environment

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopies provide a wealth of information about the electronic environment of each atom in the this compound molecule.

¹H NMR: The proton NMR spectrum displays distinct signals for each chemically non-equivalent proton. The protons on the two aromatic rings exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature. The carboxylic acid proton (O-H) also presents as a broad singlet at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the amide and carboxylic acid groups are typically observed at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing or -donating nature of the substituents. For instance, the carbon atom bonded to the fluorine atom will show a characteristic coupling (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine atom. A single resonance is expected for the fluorine atom in this compound, and its chemical shift is indicative of its electronic environment.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid H~13.0-
Amide H~10.5-
Aromatic H's (benzoic acid ring)7.8 - 8.2120 - 145
Aromatic H's (fluorobenzamido ring)7.2 - 7.7115 - 165 (C-F at ~160, d)
Carboxylic Acid C-~167
Amide C=O-~164

Note: These are predicted values and can vary based on solvent and experimental conditions.

NOESY and ROESY Experiments for Conformational Preferences and Spatial Proximity

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule. These experiments are crucial for understanding the preferred conformation of this compound in solution.

NOESY and ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. For this compound, these experiments can reveal correlations between the amide proton and protons on both aromatic rings, as well as between protons on the two different rings. The presence and intensity of these cross-peaks provide insights into the relative orientation of the two aromatic rings and the conformation around the amide bond. For instance, a strong NOE between the amide proton and a specific proton on the 2-fluorobenzoyl ring would suggest a particular rotational isomer is favored. The conformation of the molecule can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. mdpi.com

Infrared (IR) and Raman Spectroscopic Studies on Molecular Vibrations and Hydrogen Bonding

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. researchgate.netslideshare.net They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.net

In the IR spectrum of this compound, characteristic absorption bands are expected for the various functional groups. docbrown.info A broad O-H stretching band from the carboxylic acid group is typically observed in the region of 3300-2500 cm⁻¹, its broadness being a hallmark of hydrogen bonding. docbrown.info The N-H stretching vibration of the amide group usually appears as a sharp to medium band around 3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups give rise to strong absorption bands in the region of 1700-1600 cm⁻¹. The exact positions of these bands can provide clues about the extent of hydrogen bonding. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration will also have a characteristic absorption in the fingerprint region.

Raman spectroscopy provides complementary information. While C=O stretches are also visible, non-polar bonds like C-C bonds in the aromatic rings often give stronger signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)
AmideN-H stretch~3300
Carboxylic AcidC=O stretch1710 - 1680
AmideC=O stretch (Amide I)1680 - 1630
AmideN-H bend (Amide II)1570 - 1515
Aromatic RingsC=C stretch1600 - 1450
-C-F stretch1250 - 1000

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. nist.govnist.gov HRMS provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

Beyond exact mass determination, HRMS coupled with fragmentation techniques (e.g., MS/MS) can elucidate the fragmentation pathways of the molecule. Under ionization, the molecule will break apart in a predictable manner. The analysis of these fragment ions provides valuable structural information, confirming the connectivity of the different parts of the molecule. Common fragmentation patterns for this compound would likely involve cleavage of the amide bond, loss of water from the carboxylic acid, and loss of CO or CO₂.

Single-Crystal X-ray Diffraction Analysis of this compound and its Polymorphs/Co-crystals

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. Similarly, the formation of co-crystals, where the compound crystallizes with another neutral molecule, can also alter its properties. X-ray diffraction studies are essential to identify and structurally characterize any polymorphs or co-crystals of this compound that may exist.

Analysis of Molecular Conformation and Torsional Angles

A key piece of information obtained from single-crystal X-ray diffraction is the molecular conformation, which is described by a set of torsional angles. proteinstructures.com For this compound, the most important torsional angles are those that define the relative orientation of the two benzene (B151609) rings and the planarity of the amide and carboxylic acid groups.

The dihedral angle between the two aromatic rings is a critical parameter. It is influenced by a balance of steric hindrance between the rings and any intramolecular hydrogen bonding that may favor a more planar conformation. The planarity of the amide linkage (-CO-NH-) is also of interest, as is the orientation of the carboxylic acid group relative to its attached benzene ring. These conformational details, precisely measured by X-ray diffraction, provide a static picture of the molecule in the solid state that complements the dynamic information obtained from NMR studies in solution. proteinstructures.com

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) and Crystal Packing Motifs

A detailed analysis of the intermolecular interactions and crystal packing motifs for this compound requires single-crystal X-ray diffraction data. This data would reveal the precise three-dimensional arrangement of molecules in the solid state. Key interactions that would be expected and analyzed from such data include:

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens, and the fluorine atom). It would be anticipated that strong O-H···O hydrogen bonds would form between the carboxylic acid groups of adjacent molecules, likely resulting in the formation of centrosymmetric dimers, a common motif for carboxylic acids. Furthermore, N-H···O hydrogen bonds involving the amide group could link these dimers into chains or more complex networks.

Other Interactions: Weak C-H···O and C-H···F hydrogen bonds could also play a significant role in the crystal packing, connecting the primary structural motifs.

Without access to a published crystal structure, a definitive description of these interactions and the resulting packing motifs for this compound cannot be provided.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis is performed using crystallographic information files (CIFs) obtained from X-ray diffraction experiments.

The analysis generates a unique three-dimensional surface for a molecule within its crystal environment. This surface is color-mapped to indicate different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Accompanying two-dimensional "fingerprint plots" are generated, which summarize all the intermolecular contacts and provide a quantitative breakdown of each type of interaction.

For this compound, a Hirshfeld analysis would provide percentages for the relative contributions of various contacts to the total surface area, such as:

H···H contacts (typically the most abundant)

O···H/H···O contacts (representing hydrogen bonds)

C···H/H···C contacts (related to van der Waals forces and C-H···π interactions)

F···H/H···F contacts

C···C contacts (indicative of π-π stacking)

Table 3.4.3.1: Hypothetical Hirshfeld Surface Contact Percentages for this compound

Contact Type Percentage Contribution
H···H Data not available
O···H/H···O Data not available
C···H/H···C Data not available
F···H/H···F Data not available
N···H/H···N Data not available
C···C Data not available
Other Data not available

Note: This table cannot be populated without experimental crystallographic data.

As no crystal structure data for this compound was found, a Hirshfeld surface analysis cannot be performed, and therefore, the quantification of its intermolecular contacts remains undetermined.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopic Characterization

The electronic absorption and emission properties of a molecule are determined by its electronic structure and the transitions between electronic states upon absorption of light.

UV-Vis Spectroscopy: An ultraviolet-visible (UV-Vis) absorption spectrum for this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic rings and the carbonyl groups, as well as n→π* transitions associated with the lone pairs on the oxygen and nitrogen atoms. The position of the absorption maxima (λmax) would provide information about the conjugated system. The solvent used for the analysis can also influence the position of these maxima.

Fluorescence Spectroscopy: Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Many aromatic compounds are fluorescent. A fluorescence spectrum for this compound would provide its maximum emission wavelength and quantum yield, offering insights into the nature of its excited states and de-excitation pathways. The presence of the fluorine atom and the amide linkage could influence the fluorescence properties compared to simpler benzoic acid derivatives.

Table 3.5.1: Spectroscopic Data for this compound

Analysis Type Solvent Absorption Maxima (λmax) / nm Emission Maxima (λem) / nm
UV-Vis Absorption Data not available Data not available N/A
Fluorescence Emission Data not available Data not available Data not available

Note: This table cannot be populated as no experimental spectroscopic data was found in the searched literature.

A search of the available scientific literature did not yield any published UV-Vis or fluorescence spectra for this compound.

Chemical Reactivity and Derivatization Strategies for 4 2 Fluorobenzamido Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related conjugates, or its removal through decarboxylation.

The carboxylic acid functionality of 4-(2-Fluorobenzamido)benzoic acid can be readily converted into esters and amides, which is a common strategy to create diverse molecular conjugates.

Esterification is a fundamental process, typically involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form an ester and water. iajpr.com This reaction allows for the introduction of various alkyl or aryl groups, modifying the molecule's steric and electronic properties. The general procedure involves refluxing the carboxylic acid with the desired alcohol. iajpr.com For instance, the esterification of a similar compound, 4-fluorobenzoic acid, is achieved by dissolving it in an alcohol like absolute ethanol (B145695) and adding a catalytic amount of sulfuric acid, followed by refluxing for several hours. globalscientificjournal.com

Amidation , the formation of an amide from the carboxylic acid, can be achieved by reacting it with an amine. Direct amidation can be performed, though it often requires high temperatures. mdpi.com More commonly, the carboxylic acid is first activated, for example, by converting it to an acyl chloride, which then readily reacts with an amine. Another method involves the use of coupling agents. The Schotten-Baumann reaction is a classic method for amidation where an amine is treated with an acid chloride in the presence of a base. globalscientificjournal.com For example, amides of various anilines can be prepared by reacting them with the acid in a basic solution, such as 10% sodium carbonate, to facilitate the reaction. globalscientificjournal.com

Recent advancements have also focused on catalytic direct amidation methods that avoid the need for stoichiometric activating agents. These include the use of transition metal catalysts, such as those based on nickel or heterobimetallic lanthanum-sodium complexes, which can catalyze the direct amidation of esters (which can be formed from the carboxylic acid) with amines under relatively mild conditions. mdpi.com Organocatalytic approaches have also been developed, using catalysts like acetic acid for N-acetylation reactions. mdpi.com

Table 1: Examples of Esterification and Amidation Reactions

Reaction Type Reactants Reagents/Conditions Product Type
Esterification This compound, Alcohol (ROH) H₂SO₄ (catalyst), Reflux 4-(2-Fluorobenzamido)benzoate ester
Amidation (via Acyl Chloride) 4-(2-Fluorobenzamido)benzoyl chloride, Amine (RNH₂) Base N-substituted 4-(2-Fluorobenzamido)benzamide
Direct Amidation This compound, Amine (RNH₂) Coupling agents or high temperature N-substituted 4-(2-Fluorobenzamido)benzamide
Catalytic Amidation of Ester 4-(2-Fluorobenzamido)benzoate ester, Amine (RNH₂) Transition metal or organocatalyst N-substituted 4-(2-Fluorobenzamido)benzamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation for this compound. The thermal stability of aromatic carboxylic acids can be influenced by the presence of substituents on the aromatic ring. aiche.org Electron-withdrawing substituents are expected to lower the thermal stability and facilitate decarboxylation. aiche.org

The decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solutions has been studied, revealing a mechanism that involves the protonation of the neutral species. researchgate.net The rate of decarboxylation can be influenced by the pH of the solution. researchgate.net For some substituted benzoic acids, decarboxylation can be achieved under hydrothermal conditions at high temperatures. researchgate.net

More recent methods have explored radical decarboxylation pathways that can proceed under milder conditions. nih.gov For example, a method for the decarboxylative hydroxylation of benzoic acids to phenols has been developed using photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates. nih.gov This process generates aryl radicals that can then be functionalized. nih.gov While conventional radical aromatic decarboxylation can be slow, these newer methods offer more efficient pathways. nih.gov Another approach involves tandem reactions, where a C-H functionalization is followed by decarboxylation. For instance, Ir-catalyzed C-H amidation of benzoic acids can be followed by protodecarboxylation to yield meta- or para-substituted aniline (B41778) derivatives. nih.gov

Reactions on the Aromatic Rings of this compound

The two aromatic rings of this compound provide additional sites for chemical modification through various substitution and functionalization reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. The regioselectivity of EAS on this compound is dictated by the directing effects of the existing substituents on each ring.

On the benzoic acid ring, the carboxylic acid group (-COOH) is a deactivating and meta-directing group. youtube.com Therefore, electrophilic attack on this ring, for example in halogenation or nitration reactions, is expected to occur at the position meta to the carboxylic acid group. youtube.comyoutube.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents. libretexts.org The fluorine atom on the 2-fluorobenzoyl moiety of this compound can be displaced by nucleophiles through an SNAr mechanism.

The feasibility of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org In the case of this compound, the carbonyl group of the amide linkage is ortho to the fluorine atom. This electron-withdrawing group activates the fluorine for nucleophilic attack.

Studies on related fluoro-aromatic compounds have shown that they can undergo nucleophilic substitution with various nucleophiles. researchgate.net For example, unprotected ortho-fluoro or ortho-methoxy benzoic acids can react with Grignard or organolithium reagents to displace the fluoro or methoxy (B1213986) group. researchgate.net This suggests that the fluorine atom in this compound could be substituted by a range of nucleophiles, including amines, alkoxides, and carbanions, providing a route to a variety of derivatives. Organic photoredox catalysis has also enabled the nucleophilic defluorination of unactivated fluoroarenes with nucleophiles such as azoles, amines, and carboxylic acids under mild conditions. nih.gov

Table 2: Regioselectivity in Aromatic Substitution Reactions

Ring Substituent(s) Directing Effect Predicted Position of Substitution
Benzoic acid ring -COOH Deactivating, meta-directing Meta to the -COOH group
2-Fluorobenzoyl ring -NHCO- Deactivating, ortho, para-directing Ortho and para to the -NH- group
2-Fluorobenzoyl ring -F Deactivating, ortho, para-directing Ortho and para to the -F atom

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For benzoic acid derivatives, the carboxylic acid group can act as a directing group to control the regioselectivity of C-H activation.

A notable example is the iridium-catalyzed C-H amidation of benzoic acids using sulfonyl azides. nih.gov This reaction exhibits high efficiency and functional group compatibility. nih.gov The amidation occurs primarily at the ortho position to the carboxylic acid directing group. Subsequently, the ortho-amidated benzoic acid product can undergo protodecarboxylation to yield meta- or para-substituted aniline derivatives. nih.gov This tandem process allows for the introduction of an amino group at a position that would be difficult to access through traditional electrophilic aromatic substitution. This strategy could potentially be applied to the benzoic acid ring of this compound to achieve meta-functionalization relative to the amide linkage.

Synthesis of Advanced Molecular Architectures and Hybrid Systems Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing a carboxylic acid for coordination or further amidation and a rigid benzanilide (B160483) core, makes it a valuable building block for creating larger, well-defined molecular structures.

Its most direct application is in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The carboxylic acid group of this compound can act as a linker, coordinating to metal centers to form extended, porous networks. For instance, in a manner similar to other benzoic acid derivatives used in MOF synthesis, this compound could be reacted with metal salts (e.g., zinc nitrate (B79036), cobalt nitrate) under solvothermal conditions to yield novel MOFs. nih.govrsc.orgresearchgate.net The rigid, bulky nature of the 2-fluorobenzamido group would influence the resulting framework's topology, pore size, and properties. The fluorine atom could also introduce specific functionalities, such as hydrophobicity or sites for post-synthetic modification. mdpi.com

Beyond MOFs, the molecule can be used in supramolecular chemistry and materials science. The amide group can form strong hydrogen bonds, which, in conjunction with the rigid aromatic rings, can direct the self-assembly of molecules into higher-order structures like liquid crystals or gels.

In medicinal chemistry, the molecule can serve as a scaffold. The carboxylic acid can be converted to its acid chloride and then reacted with various amines to create a library of more complex amides, a common strategy in drug discovery. nih.gov This approach allows for the systematic modification of one part of the molecule while retaining the core 4-(2-fluorobenzamido) structure, enabling the exploration of structure-activity relationships.

Table 2: Potential Advanced Architectures from this compound

Architectural ClassKey Functional Group UtilizedPotential Co-ReactantsResulting System/Molecule
Metal-Organic FrameworksCarboxylic AcidMetal Salts (e.g., Zn(NO₃)₂, Co(NO₃)₂)Porous crystalline coordination polymer
Supramolecular AssembliesAmide (H-bonding), Aromatic Rings(Self-assembly)Liquid crystals, organogels
Medicinal Chemistry ScaffoldsCarboxylic Acid (activated)Various primary/secondary aminesLibrary of complex amide derivatives

Computational Chemistry and Theoretical Studies on 4 2 Fluorobenzamido Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules like 4-(2-Fluorobenzamido)benzoic acid. Methods such as DFT with the B3LYP functional and basis sets like 6-311G or 6-311++G(d,p) are commonly employed to obtain optimized molecular geometries and quantum chemical parameters. nih.govactascientific.com These calculations provide a foundational understanding of the molecule's stability and electronic properties. For the structurally related 4-(carboxyamino)-benzoic acid, calculations using the DFT-B3LYP/6-311G method have been performed to determine its revamped geometric structure and quantum chemical parameters. actascientific.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. actascientific.com

Interactive Table: Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Compound
ParameterValueReference
HOMO Energy-6.82 eV actascientific.com
LUMO Energy-1.82 eV actascientific.com
Energy Gap (ΔE)5.0 eV actascientific.com

Data for 4-(carboxyamino)-benzoic acid calculated at the B3LYP/6-311G level.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. actascientific.com The MEP map illustrates regions of positive and negative electrostatic potential on the van der Waals surface of the molecule. researchgate.net Regions with negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions with positive potential (colored in blue) are prone to nucleophilic attack. actascientific.com

In molecules containing fluorine, the high electronegativity of the fluorine atom significantly influences the charge distribution. walisongo.ac.idresearchgate.net For this compound, the MEP surface would be expected to show negative potential localized around the oxygen atoms of the carboxyl and amide groups, as well as the fluorine atom, making these the most probable sites for electrophilic interaction. actascientific.com Conversely, the hydrogen atoms, particularly the one in the carboxylic acid group, would exhibit the most positive potential and be susceptible to nucleophilic attack. actascientific.com Mulliken atomic charge analysis can further quantify the distribution of charge among the atoms, complementing the visual insights from the MEP map. actascientific.com

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound arises from the potential for rotation around its single bonds, particularly the amide C-N bond and the C-C bond connecting the benzoic acid to the amide nitrogen. This leads to various possible conformers with different energies. Conformational analysis aims to identify the most stable, low-energy structures.

Theoretical studies on similar molecules, such as 2-fluorobenzoic acid and 2-Fluoro-4-Hydroxy benzoic acid, provide insight into the likely stable conformations. researchgate.netmdpi.com The orientation of the carboxylic acid group is a key factor. It can exist in a trans form, with an intramolecular hydrogen bond between the carboxylic hydrogen and the carbonyl oxygen, or a higher-energy cis form. mdpi.com The presence of the ortho-fluorine substituent can lead to additional intramolecular interactions, such as an H-bond between the carboxylic hydrogen and the fluorine atom in certain conformations, which can influence the relative stability of the conformers. mdpi.com The potential energy landscape of the molecule can be mapped by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation, revealing the global minimum and other local minima separated by energy barriers. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

Vibrational Spectra (IR and Raman): The harmonic vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies, after applying a suitable scaling factor, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsion. nih.govnih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectra: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). nih.govnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the absorption wavelengths (λmax) in the UV-visible range. researchgate.net

Interactive Table: Common Computational Methods for Spectroscopic Prediction
SpectrumComputational MethodBasis Set ExamplePredicted Parameters
IR / RamanDFTB3LYP/6-311++G(d,p)Vibrational Frequencies, Intensities
¹H / ¹³C NMRGIAO (Gauge-Independent Atomic Orbital)B3LYP/6-311++G(d,p)Chemical Shifts (δ)
UV-VisTD-DFT (Time-Dependent DFT)B3LYP/6-311++G(d,p)Excitation Energies (λmax)

These are common methodologies used for predicting spectroscopic parameters for benzoic acid derivatives. nih.govnih.gov

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry can be used to elucidate the reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This allows researchers to determine the activation energies and thermodynamics of a proposed reaction pathway. DFT calculations can identify the reactive regions of the molecule and model its interaction with other reagents. researchgate.net For instance, in a potential hydrolysis reaction of the amide bond, computational studies could model the approach of a water molecule or hydroxide ion, locate the transition state for the bond cleavage, and determine the energetic feasibility of the reaction.

Mechanistic Investigations into Molecular Interactions Involving 4 2 Fluorobenzamido Benzoic Acid

Enzyme-Ligand Interaction Mechanisms

A thorough search for non-clinical academic research literature yielded no specific studies detailing the enzyme-ligand interaction mechanisms of 4-(2-Fluorobenzamido)benzoic acid. There are no available data, such as enzyme inhibition assays or kinetic studies, to characterize its potential interactions with specific enzymes. While research exists on the enzymatic interactions of other benzoic acid derivatives, these findings cannot be attributed to the specific chemical entity of this compound.

Receptor Binding Mechanisms and Molecular Recognition Principles

There is no specific information available in the reviewed scientific literature regarding the receptor binding mechanisms or molecular recognition principles for this compound. While this compound is structurally analogous to known binders of the protein transthyretin (TTR), a transport protein rather than a classical receptor, no studies were found that specifically elucidate the binding mode, interaction pathways, or molecular recognition principles of this compound with TTR or any other receptor. Detailed analyses involving techniques such as X-ray crystallography or computational docking for this specific compound have not been published.

Biophysical Characterization of Interactions with Macromolecular Targets

No dedicated biophysical studies characterizing the interaction of this compound with macromolecular targets were identified in the public domain. Consequently, there is a lack of quantitative data, such as dissociation constants (Kd), binding affinities (IC50), or thermodynamic profiles, that would typically be determined by methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) assays.

Table 6.3.1: Biophysical Interaction Data for this compound

Macromolecular Target Biophysical Technique Binding Data (e.g., Kd, IC50)

As indicated, no studies providing this information for the specified compound were located.

Modulation of Biochemical Pathways: Mechanistic Elucidation

In the absence of binding and interaction data, there is no research available that elucidates the mechanisms by which this compound might modulate any specific biochemical pathways. Studies on related compounds, such as Tafamidis, have shown that binding to transthyretin can kinetically stabilize its tetrameric structure, thereby preventing the dissociation that leads to amyloidogenesis. However, no such mechanistic elucidation has been published specifically for this compound. Therefore, its effect on this or any other biochemical cascade remains uncharacterized in the scientific literature.

Conceptual Applications of 4 2 Fluorobenzamido Benzoic Acid in Materials Science and Chemical Probes

Utilization as a Scaffold for Functional Materials and Polymers

The structure of 4-(2-fluorobenzamido)benzoic acid, containing both an amide linkage and a carboxylic acid, positions it as a prime candidate for a monomer in the synthesis of high-performance polymers, particularly aromatic polyamides (aramids) and poly(amide-imide)s. These classes of polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.

Aromatic polyamides are typically synthesized through the polycondensation of aromatic diamines and aromatic dicarboxylic acids. The title compound can be conceptually envisioned as a monomer in such reactions. For instance, after conversion to its corresponding acyl chloride, it could react with an aromatic diamine. Alternatively, a related diamine derivative of this molecule could be polymerized with an aromatic dicarboxylic acid chloride. The incorporation of the pre-existing amide linkage and the fluorine atom into the polymer backbone is expected to bestow specific properties. The fluorine substituent can enhance solubility, thermal stability, and flame retardancy while lowering the dielectric constant and moisture absorption of the resulting polymer.

Research into aromatic polyamides derived from various monomers has shown they possess high glass transition temperatures (Tg), often exceeding 250°C, and excellent thermal stability with decomposition temperatures above 450°C. csic.es The introduction of flexible ether linkages or bulky side groups can improve solubility and processability, which are often challenges with rigid aramids. researchgate.netresearchgate.net While direct polymerization of this compound is not widely documented in the reviewed literature, its structural motifs are present in many high-performance polymers. For example, fluorinated polyamides have been synthesized that exhibit high transparency and low yellowness, properties desirable for optical applications. mdpi.com

Furthermore, carboxylic acid functional groups are utilized to create functional polymers. For example, 4-vinylbenzoic acid is used as a building block for smart polymers that are sensitive to pH and temperature. core.ac.uk The carboxylic acid group in this compound provides a reactive handle for grafting onto other polymer structures or for creating cross-linked networks, for instance, in chitosan (B1678972) scaffolds where multi-functional carboxylic acids can act as both solvents and crosslinkers.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

Property Influence of Monomer Structure
Thermal Stability The aromatic amide structure contributes to high thermal and thermo-oxidative stability, characteristic of aramids.
Solubility The fluorine atom and the non-linear "kinked" structure can disrupt packing, potentially improving solubility in organic solvents compared to non-fluorinated or linear analogues.
Mechanical Strength Rigid aromatic backbone and strong intermolecular hydrogen bonding via amide groups lead to high tensile strength and modulus.
Dielectric Constant The presence of fluorine typically lowers the dielectric constant, making polymers suitable for microelectronics applications.

| Moisture Absorption | Fluorination generally increases the hydrophobicity of polymers, leading to lower moisture uptake. |

Development of Fluorescent Probes and Imaging Agents Based on this compound Derivatives

The development of small-molecule fluorescent probes is crucial for bioimaging and sensing applications. Benzoic acid derivatives serve as versatile scaffolds for such probes due to their synthetic accessibility and the ability of the carboxyl group to be functionalized or to act as a recognition site.

While this compound itself is not inherently fluorescent, its structure can be systematically modified to create potent imaging agents. The general strategy involves coupling the core scaffold to a well-known fluorophore or creating a system where fluorescence is modulated upon interaction with a specific analyte. The inherent functionalities of the molecule offer several handles for such modifications.

Analyte Recognition: The carboxylic acid group is a key site for interaction. It can act as a hydrogen-bond donor/acceptor or be deprotonated to coordinate with metal ions. Fluorescent sensors for metal ions like Cu²⁺ and Hg²⁺ have been successfully designed using carboxylated benzoic acids as the recognition element. researchgate.netnih.govresearchgate.net The probe's fluorescence is often quenched or enhanced upon metal binding.

Fluorophore Integration: The benzamide (B126) nitrogen or the aromatic rings can be functionalized with fluorogenic moieties. For instance, coupling with highly fluorescent systems like coumarin, benzothiadiazole, or carbazole (B46965) could yield brightly emissive probes. nih.govrsc.org Benzothiadiazole (BTD) derivatives, in particular, are an emerging class of bioprobes known for their attractive photophysical properties, including large Stokes shifts and high photostability. nih.gov

Environment-Sensitive Probes: The twisted conformation between the two aromatic rings in the this compound backbone could be exploited to create probes sensitive to local viscosity or polarity, a principle used in molecular rotors.

Boronic acid-based fluorescent sensors are a prominent example of how benzoic acid-type structures can be adapted. These sensors are widely used for detecting saccharides and other diol-containing compounds. rsc.orgrsc.org A derivative of this compound could potentially be functionalized with a boronic acid group to target specific biological molecules.

Role in the Design of Novel Catalysts and Reagents

The functional groups within this compound suggest its potential, or the potential of its derivatives, in catalysis and as specialized reagents.

Organocatalysis: The carboxylic acid and amide groups can both participate in hydrogen bonding, a key interaction in many organocatalytic transformations. While simple benzoic acids are typically not acidic enough for strong Brønsted acid catalysis, their acidity can be dramatically enhanced. For example, replacing the carboxylic acid oxygens with N-triflyl groups creates very strong organic acids that have been proposed as catalysts. nih.gov A derivative of this compound could be similarly modified to generate a functionalized, strong Brønsted acid catalyst.

Ligands for Metal-Catalyzed Reactions: The carboxylic acid can be deprotonated to form a carboxylate, which is an effective ligand for a wide range of metal ions. The amide oxygen and the fluorine atom could also participate in metal coordination. Such a molecule could serve as a ligand in transition metal catalysis, for instance, in cross-coupling reactions. The specific steric and electronic properties of the ligand can influence the efficiency and selectivity of the catalytic process.

Synthetic Reagents: The compound itself serves as a versatile starting material. The carboxylic acid can be converted to an acyl chloride, ester, or other activated species for acylation reactions. The 2-fluorobenzoyl moiety is a stable group, while the other ring can be further functionalized. For example, related structures like 2-(4-fluorobenzoyl)benzoic acid are used as starting reagents for the synthesis of more complex molecules, including polycyclic aromatic compounds and biologically active mimetics. sigmaaldrich.com Similarly, 4-fluoro-2-iodobenzoic acid is a building block for creating hypervalent iodine oxidants. ossila.com

The direct condensation of benzoic acids with amines to form amides is an important industrial reaction, often requiring a catalyst. researchgate.netresearchgate.net While this compound is the product of such a reaction, its structure provides a model for designing molecules that could mediate or influence these fundamental transformations.

Exploration in Supramolecular Assemblies and Co-crystals for Property Modulation

Supramolecular chemistry, which studies the non-covalent interactions between molecules, is a powerful tool for designing materials with tailored properties. The field of crystal engineering, in particular, uses predictable intermolecular interactions, or "synthons," to construct ordered solid-state architectures like co-crystals. nih.gov this compound is an ideal candidate for supramolecular assembly due to its multiple hydrogen bonding sites.

The most robust and predictable synthon available to this molecule is the carboxylic acid dimer . Carboxylic acids readily form centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds. nih.govnih.gov This interaction is a dominant feature in the crystal structures of nearly all benzoic acid derivatives.

Beyond the acid dimer, other significant interactions are expected:

Amide-Amide Interactions: The N-H group of the amide is a hydrogen-bond donor, and the C=O group is an acceptor. These can link molecules into chains or tapes via N-H···O hydrogen bonds.

Amide-Carboxylic Acid Heterosynthons: It is also possible for the amide group of one molecule to interact with the carboxylic acid group of another, although the acid-acid dimer is typically more favorable.

The interplay of these synthons allows for the formation of complex hydrogen-bonded networks. jlu.edu.cn By introducing a second molecule (a "co-former"), one can create co-crystals where the properties (e.g., solubility, melting point, stability) are different from the pure components. Benzoic acids are widely used in co-crystal design. eurjchem.commdpi.comresearchgate.net For instance, co-crystals of 4-fluorobenzoic acid with molecules like 2-aminobenzothiazol have been synthesized and structurally characterized, demonstrating the reliability of the underlying hydrogen-bonding interactions. eurjchem.com The study of various fluorinated benzoic acids has shown that fluorine substitution can be used to access different crystal packing arrangements that may be energetically less favorable for the parent benzoic acid, thereby providing a route to "crystal structure landscapes". researchgate.netrsc.org

The structure of this compound, with its distinct donor and acceptor groups, provides a rich platform for creating diverse supramolecular assemblies and for engineering co-crystals with finely tuned physical and chemical properties.

Table 2: Key Supramolecular Synthons for this compound

Synthon Interacting Groups Typical Role in Crystal Structure
Carboxylic Acid Homodimer R-C(=O)O-H ··· H-O(O=)C-R Forms robust centrosymmetric dimers; primary building block.
Amide Homosynthon (Chain) R-C(=O)N-H ··· O=C(R)-N-H Links molecules into one-dimensional chains or tapes.
C-H···O/F Hydrogen Bonds Ar-H ··· O=C or Ar-H ··· F-Ar Secondary interactions that consolidate the 3D packing.

| Acid-Pyridine Heterosynthon | R-COOH ··· N-Py | A very reliable synthon for forming co-crystals with pyridine-containing co-formers. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-(2-Fluorobenzamido)benzoic acid, and how can purity be validated?

Q. How does the fluorine substituent influence the compound’s solubility and stability?

  • Methodological Answer : The 2-fluorobenzamido group enhances lipophilicity (logP increases by ~0.5 compared to non-fluorinated analogs), reducing aqueous solubility. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) should monitor degradation via LC-MS. Fluorine’s electron-withdrawing effect stabilizes the amide bond against hydrolysis but may increase sensitivity to UV light; thus, storage in amber vials under nitrogen is recommended .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, enzyme isoforms). For example, conflicting IC₅₀ values in kinase inhibition assays may reflect variations in ATP concentrations (1–10 mM range). Validate results using orthogonal assays:
  • Fluorescence polarization for direct binding affinity.
  • Cell-based assays (e.g., MTT for cytotoxicity) to distinguish target-specific effects from off-target toxicity.
    Cross-reference structural analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid derivatives) to identify SAR trends .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like COX-2 or EGFR. Key steps:

Prepare the ligand (AM1-BCC charges) and receptor (PDB ID: 1CX2 for COX-2).

Run docking with a 20 Å grid centered on the active site.

Validate with MM/GBSA binding energy calculations (ΔG ≤ -8 kcal/mol suggests strong binding).
Compare results with experimental SPR (surface plasmon resonance) data for validation .

Q. How can experimental design address variability in catalytic amidation yields?

  • Methodological Answer : Apply a Taguchi orthogonal array (e.g., L9 array) to optimize parameters:
FactorLevels
Solvent (DMF vs. THF)2
Coupling agent (EDC vs. DCC)2
Temperature (0°C vs. RT)2
Analyze via ANOVA to identify significant factors (p < 0.05). For reproducibility, maintain reaction stoichiometry (1:1.2 amine:acid) and exclude moisture .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fluorinated vapors.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.
  • Waste Disposal : Segregate halogenated waste (EPA code D003) for incineration .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in NMR spectra?

  • Methodological Answer : Variability often stems from residual solvents or tautomerism. Standardize sample preparation:
  • Dissolve in deuterated DMSO (99.9% purity) at 10 mg/mL.
  • Acquire spectra at 25°C with 64 scans.
    Use ¹⁹F NMR to confirm fluorine integrity (δ -115 to -120 ppm expected). If tautomers are present (e.g., keto-enol), variable-temperature NMR (25–60°C) can resolve splitting .

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